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Get Quote

An In-depth Exploration of its Physicochemical Properties, Synthesis, and Applications in RNA

Research and Aptamer Development

Introduction
5-Iodouridine-5'-triphosphate (5-Iodo-UTP) has emerged as a critical tool for researchers in

molecular biology, biochemistry, and drug development. This halogenated analog of uridine

triphosphate serves as a versatile substrate for various enzymatic reactions, enabling the site-

specific introduction of an iodine atom into RNA transcripts. This modification imparts unique

properties to the resulting RNA, facilitating a range of applications from structural analysis to

the selection of high-affinity aptamers. This technical guide provides a comprehensive overview

of 5-Iodo-UTP, detailing its molecular characteristics, its enzymatic incorporation into RNA, and

step-by-step protocols for its use in key experimental workflows.

Physicochemical Properties of 5-Iodo-UTP
The foundational knowledge of any chemical reagent begins with a clear understanding of its

molecular formula and weight. These parameters are crucial for accurate experimental design,

particularly for calculating molar concentrations and reaction stoichiometries. 5-Iodo-UTP is
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available as a free acid and more commonly as a sodium salt to enhance its stability and

solubility in aqueous solutions.

Form Molecular Formula
Molecular Weight (

g/mol )
CAS Number

Free Acid C₉H₁₄IN₂O₁₅P₃ 610.04[1] 34198-43-1[1]

Trisodium Salt C₉H₁₂IN₂Na₃O₁₅P₃ 676.00 (anhydrous) 73431-55-7

Note: The molecular weight of the trisodium salt may vary depending on the hydration state.

The presence of the iodine atom at the C5 position of the uracil base is the key feature of 5-

Iodo-UTP. This modification has minimal steric hindrance, allowing for its efficient incorporation

by various RNA polymerases.

Enzymatic Incorporation of 5-Iodo-UTP into RNA
The primary utility of 5-Iodo-UTP lies in its ability to be enzymatically incorporated into RNA

transcripts during in vitro transcription. Bacteriophage RNA polymerases, most notably T7 RNA

polymerase, readily accept 5-Iodo-UTP as a substrate in place of the natural uridine

triphosphate (UTP).[2][3][4] This allows for the synthesis of RNA molecules that are site-

specifically labeled with iodine.

The efficiency of incorporation can be influenced by the specific sequence context and the

overall reaction conditions. However, T7 RNA polymerase is known for its high processivity and

promiscuity, making it an excellent choice for generating modified RNA transcripts.

Experimental Protocols
In Vitro Transcription for the Synthesis of 5-Iodo-RNA
This protocol outlines the steps for a standard in vitro transcription reaction using T7 RNA

polymerase to generate RNA containing 5-iodouridine.

Materials:

Linearized DNA template with a T7 promoter
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T7 RNA Polymerase

5x Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)

Ribonuclease (RNase) Inhibitor

ATP, GTP, CTP solution (10 mM each)

UTP solution (10 mM)

5-Iodo-UTP sodium salt solution (10 mM)

Nuclease-free water

Protocol:

Reaction Setup: Assemble the following reaction components at room temperature in a

nuclease-free microcentrifuge tube. The spermidine in the transcription buffer can cause

DNA precipitation on ice.[4]

Nuclease-free water to a final volume of 20 µL

4 µL of 5x Transcription Buffer

2 µL of 100 mM DTT

2 µL of ATP (10 mM)

2 µL of GTP (10 mM)

2 µL of CTP (10 mM)

1 µL of UTP (10 mM)

1 µL of 5-Iodo-UTP (10 mM) Note: The ratio of UTP to 5-Iodo-UTP can be adjusted to

control the density of modification.

1 µg of linearized DNA template
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1 µL of RNase Inhibitor

2 µL of T7 RNA Polymerase

Incubation: Mix the components gently and incubate the reaction at 37°C for 2 to 4 hours.[4]

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the

reaction mixture and incubate at 37°C for 15 minutes.

RNA Purification: Purify the synthesized 5-Iodo-RNA using a suitable method, such as

phenol-chloroform extraction followed by ethanol precipitation, or a column-based RNA

purification kit.

Quantification and Quality Control: Determine the concentration and purity of the 5-Iodo-RNA

using a spectrophotometer (measuring absorbance at 260 nm). The integrity of the transcript

can be assessed by denaturing polyacrylamide gel electrophoresis.

Reaction Setup

Transcription Purification Analysis
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Incubation
(37°C, 2-4h)

ATP, GTP, CTP,
UTP & 5-Iodo-UTP

T7 RNA Polymerase
RNase Inhibitor

Transcription Buffer

DNase I Treatment RNA Purification
(Column or Precipitation)

Quantification (A260)
& Gel Electrophoresis

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://barricklab.org/twiki/bin/view/Lab/RNAT7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13793759?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Workflow for the in vitro transcription of 5-Iodo-RNA.

Systematic Evolution of Ligands by Exponential
Enrichment (SELEX) with 5-Iodo-UTP
This protocol provides a general framework for performing SELEX to isolate RNA aptamers

containing 5-iodouridine. The inclusion of this modified nucleotide can enhance the binding

affinity and specificity of the resulting aptamers.[5]

Materials:

ssDNA library with a randomized region flanked by constant regions for primer annealing

Forward and Reverse PCR primers

Taq DNA polymerase and dNTPs

T7 RNA Polymerase and NTPs (including 5-Iodo-UTP)

Target molecule immobilized on a solid support (e.g., magnetic beads, affinity column)

Binding buffer

Wash buffer

Elution buffer

Reverse transcriptase and dNTPs

Protocol:

Initial RNA Pool Generation:

Perform PCR on the ssDNA library to generate a dsDNA template pool.

Use the dsDNA pool in an in vitro transcription reaction with T7 RNA polymerase,

substituting a portion or all of the UTP with 5-Iodo-UTP to generate the initial 5-Iodo-RNA
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pool.

Selection Step:

Incubate the 5-Iodo-RNA pool with the immobilized target molecule in the binding buffer to

allow for binding.

Wash the solid support with wash buffer to remove unbound and weakly bound RNA

molecules.

Elute the tightly bound RNA molecules using the elution buffer.

Amplification Step:

Reverse transcribe the eluted 5-Iodo-RNA to cDNA using reverse transcriptase and the

reverse primer.

Amplify the cDNA by PCR using both the forward and reverse primers to generate the

enriched dsDNA pool for the next round.

Iterative Rounds: Repeat steps 2 and 3 for several rounds (typically 8-15 rounds), increasing

the stringency of the selection conditions in each round to enrich for high-affinity aptamers.

Aptamer Identification: After the final round, clone and sequence the dsDNA to identify the

individual aptamer sequences.
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Figure 2: The SELEX cycle for the selection of 5-Iodo-RNA aptamers.
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Applications of 5-Iodo-RNA
The incorporation of 5-iodouridine into RNA opens up a range of powerful applications for

researchers.

Structural Biology
The heavy iodine atom in 5-iodouridine is a valuable tool for X-ray crystallography.[6] Its

presence provides a strong anomalous signal, which can be used to solve the phase problem

and determine the three-dimensional structure of RNA molecules and RNA-protein complexes.

The introduction of 5-iodouridine has been shown to be compatible with crystal formation and

often does not significantly perturb the overall RNA structure.[7]

RNA-Protein Interaction Studies
5-Iodouridine is a photo-reactive cross-linking agent.[8] Upon exposure to UV light, the carbon-

iodine bond can be cleaved, leading to the formation of a reactive radical that can form a

covalent bond with nearby amino acid residues in a protein. This allows for the precise

identification of the binding sites of RNA-binding proteins on an RNA molecule.

Aptamer Development
As highlighted in the SELEX protocol, the inclusion of modified nucleotides like 5-Iodo-UTP can

expand the chemical diversity of an RNA library, potentially leading to the isolation of aptamers

with improved binding affinities and specificities.[5] These modified aptamers may have

enhanced therapeutic or diagnostic potential.

Conclusion
5-Iodo-UTP sodium salt is a powerful and versatile reagent for the enzymatic synthesis of

modified RNA. Its ability to be efficiently incorporated by RNA polymerases allows for the

production of RNA transcripts containing 5-iodouridine, which can be utilized for a variety of

applications in structural biology, the study of RNA-protein interactions, and the development of

high-affinity aptamers. The protocols and information provided in this guide offer a solid

foundation for researchers looking to leverage the unique properties of 5-Iodo-UTP in their

work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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